6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position of the pyrrolo[2,3-b]pyridine ring system and a carboxylic acid group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptor (fgfr) family .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfr, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
Similar compounds have been reported to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
Related compounds in the pyrrolopyridine family have been shown to interact with various enzymes and proteins . These interactions often involve the formation of hydrogen bonds and van der Waals interactions
Cellular Effects
Related pyrrolopyrazine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . These compounds inhibit FGFRs, leading to the suppression of these cellular processes .
Molecular Mechanism
Related compounds in the pyrrolopyridine family have been shown to inhibit FGFRs by binding to the receptor and preventing its activation . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
Related compounds in the pyrrolopyridine family have been shown to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of probes and inhibitors for biological studies.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Comparison: Compared to similar compounds, 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom at the 6th position and the carboxylic acid group at the 3rd position provides distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential therapeutic agent .
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWGIBOLTNFDFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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